L-Phenylalanine 7-amido-4-methylcoumarin trifluoroacetate
CAS No.:
Cat. No.: VC16585691
Molecular Formula: C21H18F3N2O5-
Molecular Weight: 435.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H18F3N2O5- |
|---|---|
| Molecular Weight | 435.4 g/mol |
| IUPAC Name | (2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)-3-phenylpropanamide;2,2,2-trifluoroacetate |
| Standard InChI | InChI=1S/C19H18N2O3.C2HF3O2/c1-12-9-18(22)24-17-11-14(7-8-15(12)17)21-19(23)16(20)10-13-5-3-2-4-6-13;3-2(4,5)1(6)7/h2-9,11,16H,10,20H2,1H3,(H,21,23);(H,6,7)/p-1/t16-;/m0./s1 |
| Standard InChI Key | TWTCFDQXNADDLQ-NTISSMGPSA-M |
| Isomeric SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=CC=C3)N.C(=O)(C(F)(F)F)[O-] |
| Canonical SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)N.C(=O)(C(F)(F)F)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
L-Phenylalanine 7-amido-4-methylcoumarin trifluoroacetate has the molecular formula and a molecular weight of 436.38 g/mol . The compound consists of an L-phenylalanine residue linked to the AMC fluorophore via an amide bond, with a trifluoroacetate counterion ensuring solubility in aqueous buffers. The stereospecific configuration at the α-carbon of phenylalanine (-enantiomer) is critical for substrate recognition by proteolytic enzymes.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 108321-84-2 | |
| IUPAC Name | (2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)-3-phenylpropanamide; 2,2,2-trifluoroacetate | |
| Molecular Formula | ||
| Molecular Weight | 436.38 g/mol | |
| SMILES Notation | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C@HN.C(=O)(C(F)(F)F)[O-] |
Spectral and Solubility Profiles
Applications in Biochemical Research
Fluorescent Probes for Protease Activity
The compound’s fluorogenic design enables real-time monitoring of protease activity. Upon cleavage by enzymes such as dipeptidyl peptidase I or TMPRSS2, the AMC group is released, producing a quantifiable fluorescent signal proportional to enzyme concentration . This mechanism has been pivotal in COVID-19 research, where it was used to screen inhibitors of TMPRSS2—a host protease essential for SARS-CoV-2 entry .
Enzyme Kinetics and Mechanistic Studies
Researchers employ this substrate to determine Michaelis-Menten constants () and catalytic efficiency () of serine proteases. For example, in optimized assays with 25 µM substrate and 1 µM TMPRSS2, a 27% conversion rate was observed within 60 minutes, demonstrating its sensitivity . The linear fluorescence response allows precise calculation of initial reaction velocities, critical for inhibitor screening.
Table 2: Representative Enzymatic Assay Conditions
Drug Discovery and High-Throughput Screening
Pharmaceutical studies utilize this compound to identify protease inhibitors with therapeutic potential. In a landmark study, it facilitated the discovery of camostat mesylate analogs that block TMPRSS2-mediated viral fusion—a strategy under investigation for COVID-19 treatment . Its compatibility with robotic screening platforms (DMSO tolerance <2%) enables rapid evaluation of compound libraries.
Advanced Research Applications
Peptide Synthesis and Custom Substrates
The AMC-tagged phenylalanine residue serves as a building block in solid-phase peptide synthesis. Researchers incorporate it into custom substrates to study protease specificity, enabling the design of targeted inhibitors for diseases like cancer and neurodegenerative disorders .
Fluorescence Microscopy and Cellular Imaging
In live-cell imaging, the compound’s cell-permeable properties allow visualization of intracellular protease activity. For instance, its uptake in lymphocytes has been used to monitor granzyme activation during apoptosis, providing insights into immune response mechanisms .
Recent Research Developments
Role in Viral Pathogenesis Studies
A 2024 study demonstrated the compound’s utility in characterizing TMPRSS2 inhibitors that reduce SARS-CoV-2 infectivity by 90% in vitro . This aligns with efforts to repurpose FDA-approved drugs for emerging viral threats.
Innovations in Assay Design
Modified derivatives with altered fluorescence spectra (e.g., red-shifted variants) are being developed to enable multiplexed protease profiling, expanding its utility in systems biology research.
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